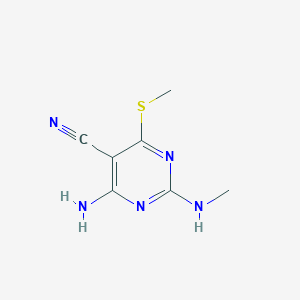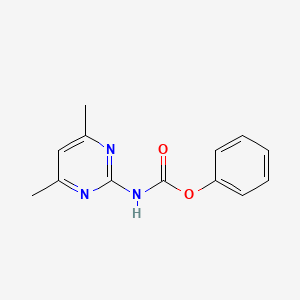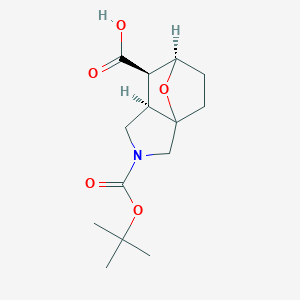
9H-Purine-9-acetic acid, 6-(2-naphthalenylthio)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Purine-9-acetic acid, 6-(2-naphthalenylthio)-, ethyl ester: is a complex organic compound that belongs to the purine family. This compound is characterized by the presence of a purine ring system, an acetic acid moiety, and an ethyl ester functional group. The addition of a naphthalenylthio group further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine-9-acetic acid, 6-(2-naphthalenylthio)-, ethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the purine ring system, followed by the introduction of the acetic acid moiety. The naphthalenylthio group is then added through a nucleophilic substitution reaction. Finally, the ethyl ester functional group is introduced via esterification.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The naphthalenylthio group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like thiols and amines.
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9H-Purine-9-acetic acid, 6-(2-naphthalenylthio)-, ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
- 9H-Purine-9-acetic acid, 6-(2-naphthalenylthio)-, methyl ester
- 9H-Purine-9-acetic acid, 6-(2-naphthalenylthio)-, propyl ester
- 9H-Purine-9-acetic acid, 6-(2-naphthalenylthio)-, butyl ester
Uniqueness
Compared to similar compounds, 9H-Purine-9-acetic acid, 6-(2-naphthalenylthio)-, ethyl ester stands out due to its specific ester functional group, which influences its solubility, reactivity, and biological activity. The presence of the naphthalenylthio group further enhances its chemical properties, making it a versatile compound for various applications.
Propiedades
| 646509-78-6 | |
Fórmula molecular |
C19H16N4O2S |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
ethyl 2-(6-naphthalen-2-ylsulfanylpurin-9-yl)acetate |
InChI |
InChI=1S/C19H16N4O2S/c1-2-25-16(24)10-23-12-22-17-18(23)20-11-21-19(17)26-15-8-7-13-5-3-4-6-14(13)9-15/h3-9,11-12H,2,10H2,1H3 |
Clave InChI |
YLBMRKRBUARCCI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C=NC2=C1N=CN=C2SC3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



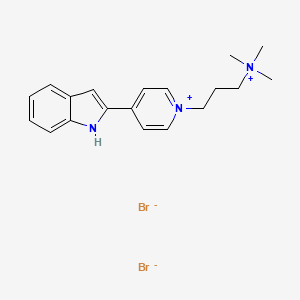


![Benzyl 4-((S)-4-(tert-butoxycarbonyl)-3-(cyanomethyl)piperazin-1-yl)-2-(methylsulfinyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B12926524.png)
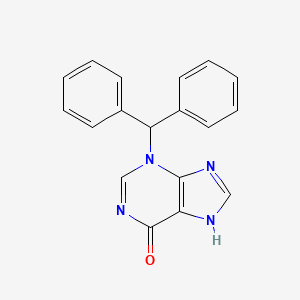
![(2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one](/img/structure/B12926553.png)
